molecular formula C12H22O B188686 2-Dodecyn-1-ol CAS No. 69064-46-6

2-Dodecyn-1-ol

Cat. No. B188686
CAS RN: 69064-46-6
M. Wt: 182.3 g/mol
InChI Key: SOUKGGXCKPWFMZ-UHFFFAOYSA-N
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Patent
US05190969

Procedure details

2-Tetradecyn-1-ol was prepared as described above for 2-dodecyn-1-ol except that 5.0 g (27 mmole) of 1-tridecyne in 200 ml of ether, 11.6 ml (29 mmole) of n-BuLi, and 874 mg (29 mmole) of paraformaldehyde was used. The reaction afforded a white solid after workup which was crystallized from petroleum ether to yield 4.78 g of white crystals, mp 44°-6° C. 1H NMR δ4.25 (m, 2), 2.20 (m, 2), 1.6-1.2 (m, 20), 0.88 (t, 3, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
874 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH:14]#[C:15]CCCCCCCCCCC.[Li]CCCC.C=O>CCOCC>[CH2:1]([OH:13])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CCCCCCCCCC)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C#CCCCCCCCCCCC
Step Three
Name
Quantity
11.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
874 mg
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction afforded a white solid after workup which
CUSTOM
Type
CUSTOM
Details
was crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C#CCCCCCCCCCCC)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05190969

Procedure details

2-Tetradecyn-1-ol was prepared as described above for 2-dodecyn-1-ol except that 5.0 g (27 mmole) of 1-tridecyne in 200 ml of ether, 11.6 ml (29 mmole) of n-BuLi, and 874 mg (29 mmole) of paraformaldehyde was used. The reaction afforded a white solid after workup which was crystallized from petroleum ether to yield 4.78 g of white crystals, mp 44°-6° C. 1H NMR δ4.25 (m, 2), 2.20 (m, 2), 1.6-1.2 (m, 20), 0.88 (t, 3, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
874 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH:14]#[C:15]CCCCCCCCCCC.[Li]CCCC.C=O>CCOCC>[CH2:1]([OH:13])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CCCCCCCCCC)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C#CCCCCCCCCCCC
Step Three
Name
Quantity
11.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
874 mg
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction afforded a white solid after workup which
CUSTOM
Type
CUSTOM
Details
was crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C#CCCCCCCCCCCC)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.